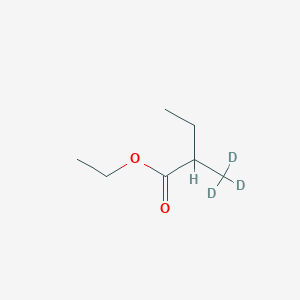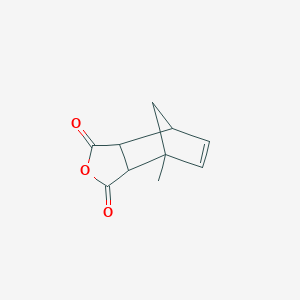
哌嗪二盐酸盐
描述
Piperazine dihydrochloride is a chemical compound with the formula C₄H₁₀N₂.₂HCl . It is a white to cream-colored needle or powder . Piperazine was first introduced as an anthelmintic in 1953 . Piperazine compounds mediate their anthelmintic action by generally paralyzing parasites, allowing the host body to easily remove or expel the invading organism .
Synthesis Analysis
Piperazine can be synthesized by reacting alcoholic ammonia with 1,2-dichloroethane, by the action of sodium and ethylene glycol on ethylene diamine hydrochloride, or by reduction of pyrazine with sodium in ethanol . Recent advances have been made in the C–H functionalization of the carbon atoms of the piperazine ring . A novel simplified synthetic procedure for the preparation of monosubstituted piperazine derivatives has been reported, which can now be easily prepared in a one-pot-one-step way from a protonated piperazine with no need of introduction of a protecting group .
Molecular Structure Analysis
The molecular structure of Piperazine dihydrochloride is characterized by a six-membered ring containing two nitrogen atoms at opposite positions in the ring . The molecular weight of Piperazine dihydrochloride is 159.1 .
Physical And Chemical Properties Analysis
Piperazine dihydrochloride is a white to cream-colored needle or powder . It has a molecular weight of 159.1 . The melting point is 635°F .
科学研究应用
Medicinal Chemistry: Drug Synthesis
Piperazine dihydrochloride plays a crucial role in the synthesis of various drugs. It is a key component in several blockbuster drugs, such as Imatinib (marketed as Gleevec) and Sildenafil (sold as Viagra). The compound’s structure, characterized by a 1,4-relationship of nitrogen atoms, enhances pharmacological profiles by serving as hydrogen bond donors/acceptors, which improves water solubility and bioavailability .
Pharmacokinetics Optimization
The piperazine moiety is often used to optimize the pharmacokinetic properties of pharmaceuticals. It acts as a basic and hydrophilic group that can adjust the 3D geometry at the distal position of the six-membered ring, which is beneficial for interacting with target macromolecules .
Therapeutic Applications
Piperazine derivatives are known for their broad therapeutic spectrum. They exhibit antidepressant, anthelmintic, anticonvulsant, antihypertensive, antibacterial, antifungal, antipsychotic, anti-inflammatory, antimalarial, and anticancer properties. This makes piperazine dihydrochloride an important compound for developing treatments for various conditions .
C–H Functionalization in Organic Synthesis
Recent advances in organic synthesis have highlighted the C–H functionalization of piperazine rings. This process allows for the creation of functionalized piperazines, expanding the structural diversity and potential applications of piperazine-containing compounds .
Heterocyclic Chemistry: Structural Motifs
In heterocyclic chemistry, nitrogen heterocycles are significant structural motifs in medicinal chemistry, comprising over 75% of FDA-approved drugs. Piperazine ranks as the third most common nitrogen heterocycle, making it a prevalent choice for drug discovery .
Antiviral and Anticancer Research
Piperazine dihydrochloride is utilized in antiviral and anticancer research due to its ability to form compounds with activity against viruses and cancer cells. Its structural flexibility allows for the development of novel therapeutic agents targeting specific pathways involved in these diseases .
Neuropharmacology: Anxiolytic and Antipsychotic Agents
The compound is integral in the development of anxiolytic and antipsychotic agents. Piperazine derivatives can modulate neurotransmitter systems in the brain, which is essential for treating psychiatric disorders .
Development of Antimicrobial Agents
Given its antibacterial and antifungal properties, piperazine dihydrochloride is instrumental in the development of new antimicrobial agents. It helps in creating drugs that can combat resistant strains of bacteria and fungi, addressing a critical need in infectious disease control .
安全和危害
Exposure to Piperazine dihydrochloride can cause irritation to the eyes, skin, and respiratory system. It can also cause skin burns, sensitization, asthma, gastrointestinal upset, headache, nausea, vomiting, incoordination, and muscle weakness . Personal protective equipment should be used to prevent skin and eye contact. The area should be well-ventilated and all sources of ignition should be removed .
未来方向
Recent advances have been made in the C–H functionalization of the carbon atoms of the piperazine ring . This opens up new possibilities for the synthesis of functionalized piperazines . Furthermore, research has proceeded from a simple batch technique to the construction of a flow microwave reactor prototype, resulting in promising findings .
属性
IUPAC Name |
piperazine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10N2.2ClH/c1-2-6-4-3-5-1;;/h5-6H,1-4H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVVIJWRCGSYCMB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCN1.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10N2.2HCl, C4H12Cl2N2 | |
| Record name | PIPERAZINE DIHYDROCHLORIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/25053 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
110-85-0 (Parent) | |
| Record name | Piperazine dihydrochloride [USP] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000142643 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID4047096 | |
| Record name | Piperazine dihydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4047096 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Piperazine dihydrochloride appears as white to cream-colored needles or powder. Mp: 318-20 °C (with decomposition)., White to cream-colored needles or powder; [NIOSH], White to cream-colored needles or powder. | |
| Record name | PIPERAZINE DIHYDROCHLORIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/25053 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Piperazine dihydrochloride | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/603 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | PIPERAZINE DIHYDROCHLORIDE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/265 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Piperazine dihydrochloride | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0517.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Solubility |
41 % (NIOSH, 2023), 41% | |
| Record name | PIPERAZINE DIHYDROCHLORIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/25053 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Piperazine dihydrochloride | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0517.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Product Name |
Piperazine dihydrochloride | |
CAS RN |
142-64-3 | |
| Record name | PIPERAZINE DIHYDROCHLORIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/25053 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Piperazine dihydrochloride [USP] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000142643 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Piperazine dihydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4047096 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Piperazine dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.047 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PIPERAZINE DIHYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/17VU4Z4W88 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | PIPERAZINE DIHYDROCHLORIDE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/265 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Piperazine, dihydrochloride | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh-rtecs/TL3D6AA8.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures. | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Melting Point |
635 °F (NIOSH, 2023), 635 °F | |
| Record name | PIPERAZINE DIHYDROCHLORIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/25053 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | PIPERAZINE DIHYDROCHLORIDE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/265 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Piperazine dihydrochloride | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0517.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is Piperazine dihydrochloride primarily used for?
A1: Piperazine dihydrochloride is primarily recognized for its anthelmintic properties, effectively targeting gastrointestinal parasites like Ascaridia galli in poultry [, ], Ascaris suum and Oesophagostomum species in pigs [], and Toxocara vitulorum in buffalo calves [].
Q2: How does Piperazine dihydrochloride exert its anthelmintic effect?
A2: While the exact mechanism is not fully elucidated in the provided research, Piperazine dihydrochloride is believed to act as a neuromuscular blocking agent in parasites, causing paralysis and subsequent expulsion from the host. [, ]
Q3: Beyond its anthelmintic properties, has Piperazine dihydrochloride shown activity in other areas?
A3: Yes, research indicates that Piperazine dihydrochloride can act as a non-toxic buffer in both distilled water and seawater. [] Additionally, it has shown some level of anticonvulsant activity in animal models. []
Q4: What is the molecular formula and weight of Piperazine dihydrochloride?
A4: The molecular formula of Piperazine dihydrochloride is C4H12Cl2N2, and its molecular weight is 159.05 g/mol.
Q5: Is there spectroscopic data available for Piperazine dihydrochloride?
A5: While the provided research doesn't offer detailed spectroscopic data, it does mention using techniques like IR, 1H NMR, 13C NMR, and MS for structural identification of related compounds. []
Q6: Can Piperazine dihydrochloride be used as a buffer in seawater?
A6: Yes, Piperazine dihydrochloride is highlighted for its compatibility with seawater, remaining soluble and not precipitating calcium or magnesium salts below a pH of 9.9. []
Q7: Does the provided research suggest any catalytic properties for Piperazine dihydrochloride?
A7: No, the research provided does not focus on or suggest any catalytic properties for this compound.
Q8: Has computational chemistry been applied to study Piperazine dihydrochloride or its derivatives?
A8: The provided research does not delve into computational studies or QSAR modeling specifically for Piperazine dihydrochloride.
Q9: Does the research explore how structural modifications of Piperazine dihydrochloride affect its activity?
A9: While the provided research does not directly investigate the SAR of Piperazine dihydrochloride, it does explore the synthesis and properties of various piperazine derivatives. For example, modifications with benzyl, trimethoxybenzyl, and fluorophenyl groups are mentioned, suggesting their potential impact on pharmacological activity. [, , , , ]
Q10: What is known about the stability of Piperazine dihydrochloride in different formulations?
A10: The research primarily discusses Piperazine dihydrochloride in the context of immediate administration, with one study mentioning its use in a granular formulation (Ascarex D) for oral administration in pigs. [] Further research is needed to understand its stability in various formulations.
Q11: What in vivo studies have been conducted on the anthelmintic activity of Piperazine dihydrochloride?
A13: Several studies demonstrate the efficacy of Piperazine dihydrochloride against various parasites in different animal models, including chickens [], pigs [], and buffalo calves [].
Q12: Is there evidence of resistance developing to Piperazine dihydrochloride in parasite populations?
A14: One study mentions that following the withdrawal of fenbendazole, routine treatments with Piperazine dihydrochloride in turkeys showed no apparent anthelmintic effectiveness, suggesting the possibility of pre-existing or emerging resistance in the parasite population. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















